4-Fluoro-l-glutamic acid

Glutamate decarboxylase GABA synthesis neurochemistry

Researchers studying glutamate-dependent enzymes require stereochemically defined analogs for reproducible inhibition data. Generic mixtures yield inconsistent GAD/FPGS assay results. • D-erythro GAD Ki = 2×10⁻³ M vs. D-threo/L-erythro Ki = 1.1×10⁻² M • DL-threo acts as chain-terminating FPGS substrate (≥15-fold poorer polyglutamylation) • Validated reference for PET tracer development via GDH/AAT/ALT profiling Supplied with CoA specifying stereochemistry. Ships globally for R&D use.

Molecular Formula C5H8FNO4
Molecular Weight 165.12 g/mol
Cat. No. B1252204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-l-glutamic acid
Synonyms2-amino-4-(18F)-fluoropentanedioic acid
4-fluoroglutamic acid
4-fluoroglutamic acid, (D)-isomer
4-fluoroglutamic acid, (DL)-isomer
4-fluoroglutamic acid, (L)-isomer
BAY 85-8050
gamma-fluoroglutamic acid
Molecular FormulaC5H8FNO4
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)F
InChIInChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2?,3-/m0/s1
InChIKeyJPSHPWJJSVEEAX-NFJMKROFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-L-glutamic Acid: Procurement Essentials


4-Fluoro-L-glutamic acid is a synthetic fluorinated derivative of L-glutamic acid with a single fluorine substitution at the 4-carbon position (molecular formula C₅H₈FNO₄) [1]. As a glutamate analog, it retains key interactions with glutamate-binding proteins but exhibits altered substrate and inhibitor behavior due to fluorine's electronegativity and steric effects [2]. The compound exists as multiple stereoisomers—specifically erythro and threo configurations—which critically determine its biochemical activity profile and must be specified during procurement based on intended application [3].

Stereoisomer Identity Erythro vs threo configuration dictates enzyme inhibition profile; specify isomer for target pathway.
Fluorine Substitution 4-F substitution alters substrate behavior; not a generic replacement for native L-glutamate.
Procurement Context Single-enantiomer specification required for reproducible enzyme mechanism studies.

4-Fluoro-L-glutamic Acid: Stereochemistry & Function


4-Fluoro-L-glutamic acid cannot be generically substituted with other glutamate analogs or even with alternative stereoisomers of the same compound without altering experimental outcomes. The fluorine substitution at the 4-position fundamentally modifies enzymatic substrate specificity, inhibitory potency, and metabolic fate relative to native L-glutamate [1]. Critically, the erythro versus threo stereoisomers exhibit starkly divergent activities: in rat liver folylpolyglutamate synthetase assays, DL-threo-4-fluoroglutamate acts as an effective concentration-dependent inhibitor, whereas the erythro isomer is only weakly inhibitory [2]. Similarly, the D-erythro stereoisomer inhibits rat brain glutamate decarboxylase with a Ki of 2 × 10⁻³ M, while D-threo and L-erythro isomers require a Ki of 1.1 × 10⁻² M for comparable effect [3]. Procurement decisions must therefore be guided by the specific stereochemical configuration required for the target biochemical pathway.

Stereoisomer Divergence
Inhibitory activity varies markedly between erythro and threo isomers; wrong configuration may not reproduce expected enzyme response.
Substrate Profile Shift
Fluorination changes enzyme specificity; native L-glutamate is not a functional substitute for fluorinated probe studies.
Racemate Confounding
Undefined stereoisomer mixtures can obscure mechanistic interpretation; single-isomer procurement supports reproducible target engagement.

4-Fluoro-L-glutamic Acid: Comparative Performance Evidence


GAD Inhibition: Stereoisomer Selectivity

4-Fluoro-L-glutamic acid inhibits rat brain glutamate decarboxylase (GAD, EC 4.1.1.15), the enzyme responsible for converting excitatory glutamate to inhibitory GABA. Critically, the four stereoisomers exhibit widely divergent inhibition profiles. At 1 × 10⁻² M concentration, D-erythro-4-fluoro-glutamate achieves approximately 70% inhibition in the presence of 1.23 × 10⁻² M L-glutamate, while other stereoisomers show markedly lower potency . The inhibition is competitive and reversible. L-isomers act as alternative substrates rather than pure inhibitors [1].

GAD Stereoisomer Inhibition
Head-to-head
D-erythro Ki: 2×10⁻³ M
~70% inhibition at 1×10⁻² M
vs D-threo/L-erythro Ki: 1.1×10⁻² M
Supports stereospecific inhibitor selection for GABAergic enzyme studies.
Rat brain GAD data; verify Ki and inhibition in target preparation.
Glutamate decarboxylase GABA synthesis neurochemistry enzyme inhibition

FPGS Chain-Terminating Activity

In folylpolyglutamate synthetase (FPGS) assays using partially purified rat liver enzyme, DL-threo-4-fluoroglutamate acts as a 'leaky' chain-terminating inhibitor of polyglutamylation, while the erythro isomer is only weakly inhibitory. The threo isomer incorporates as an alternate substrate only slightly less effectively than native L-glutamate, but the resulting pteroylglutamyl-γ-(4-fluoro)glutamate product is a very poor substrate for further glutamylation—at least 15-fold poorer than the analogous diglutamyl compound [1].

FPGS Chain Termination
Head-to-head
DL-threo isomer: ≥15-fold poorer substrate for second glutamylation
Erythro isomer: weakly inhibitory
Threo configuration enables chain-terminating probe for polyglutamylation studies.
Rat liver FPGS; validate chain termination in your system.
Folate metabolism antifolate chemotherapy polyglutamylation chain termination

Enzyme Substrate and Inhibitor Profile

4-Fluoro-L-glutamate diastereoisomers exhibit enzyme-dependent substrate behavior distinct from native L-glutamate. Both (2S,4R)- and (2S,4S)-4-fluoroglutamate are moderate-to-good substrates of glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase relative to L-glutamate. However, both are poor substrates but strong inhibitors of glutamine synthetase [1]. Additionally, alanine aminotransferase catalyzes an unusual γ-elimination reaction with both 4-FGlu diastereoisomers—a reaction not observed with native glutamate [2].

Enzyme Substrate Shift
Cross-study
Both diastereoisomers: moderate-to-good substrates for GDH, AAT, ALT
Poor substrates/strong inhibitors of glutamine synthetase
Unique ALT-catalyzed γ-elimination
Differential enzyme behavior supports active-site probing in glutamate-utilizing pathways.
Cross-study enzymology; validate substrate activity under your assay conditions.
Enzymology substrate specificity aminotransferase glutamate dehydrogenase

Glutamate Binding Site Displacement

In [³H]glutamate binding assays using rat hippocampal membranes, 4-fluoroglutamic acid exhibits binding site affinity comparable to native L-glutamate and L-2-amino-4-phosphonobutyric acid (L-AP4). Specifically, 4-fluoroglutamic acid demonstrates an IC₅₀ of 3.90 μM, placing it between L-glutamate (2.12 μM) and L-AP4 (4.98 μM) [1]. This contrasts with D-glutamate (IC₅₀ = 18.9 μM) and L-glutamate diethylester (IC₅₀ = 519 μM) which are substantially weaker displacers. Addition of 10 mM CaCl₂ increases displaceable binding 2.27-fold but does not alter inhibitor IC₅₀ values [1].

Binding Site Displacement
Head-to-head
4-Fluoroglutamic acid IC₅₀: 3.90 μM
vs L-Glu IC₅₀: 2.12 μM; L-AP4 IC₅₀: 4.98 μM
Ca²⁺ addition does not alter IC₅₀
Near-native binding affinity with fluorine handle for receptor studies.
Rat hippocampal membranes; validate binding under your buffer conditions.
Glutamate receptor radioligand binding hippocampus excitotoxicity

FPGS Binding Site Selectivity

The glutamate binding site of folylpolyglutamate synthetase from Lactobacillus casei exhibits remarkably narrow substrate specificity. Among a wide variety of analogs tested, only L-homocysteate and 4-fluoroglutamate demonstrated measurable affinity for the enzyme [1]. This selectivity contrasts with the enzyme's broader nucleotide site specificity, which accommodates dATP, GTP, ITP, and UTP as alternate substrates [1]. The Michaelis constant for native L-glutamate is 423 μM under assay conditions [1].

FPGS Binding Selectivity
Class-level
One of only two glutamate analogs (with L-homocysteate) retaining affinity for FPGS from L. casei.
Supports FPGS enzymology as a functional surrogate; most analogs fail binding.
Class-level inference from single microbial enzyme; verify in mammalian FPGS.
Folylpolyglutamate synthetase substrate specificity folate metabolism

4-Fluoro-L-glutamic Acid: Research & Industrial Applications


GAD Inhibition in GABAergic Research

Based on stereoisomer-dependent GAD inhibition profiles (D-erythro Ki = 2 × 10⁻³ M vs. D-threo/L-erythro Ki = 1.1 × 10⁻² M) , researchers studying GABA synthesis can employ defined stereoisomers to dissect enzyme active site geometry. The competitive and reversible inhibition allows for washout experiments , while L-isomer alternative substrate activity enables metabolic flux analysis distinct from D-isomer pure inhibition [1].

Antifolate Development & Polyglutamylation

The chain-terminating activity of DL-threo-4-fluoroglutamate in FPGS-catalyzed polyglutamylation—producing a product ≥15-fold poorer as a substrate for further glutamylation [2]—enables mechanistic studies of antifolate retention and resistance. This property has direct relevance to methotrexate analog development where polyglutamylation determines drug efficacy and cellular retention [2].

Metabolic Mapping for PET Tracers

The enzymology of 4-FGlu diastereoisomers as moderate-to-good substrates of GDH, AAT, and ALT, combined with strong glutamine synthetase inhibition and unique ALT-catalyzed γ-elimination [3], provides a defined metabolic framework for interpreting PET tracer behavior. The deamidation of 4-fluoroglutamine to 4-fluoroglutamate in tumor tissue [4] underscores the value of 4-FGlu as a reference compound in radiopharmaceutical validation studies.

Glutamate Exporter Engineering for Fermentation

In Corynebacterium glutamicum fermentation for amino acid production, 4-fluoroglutamate serves as a toxic glutamate analog for selection and validation of enhanced exporter variants. Engineered MscCG2 variants demonstrate enhanced efflux of 4-fluoroglutamate [5], with improved variants achieving 2- to 3.3-fold increased glutamate excretion in early-phase fermentation [5]. This application leverages 4-fluoroglutamate's structural mimicry of glutamate while providing a selective pressure tool unavailable with native glutamate.

Application
Selection Property
Validation Focus
GABAergic enzyme mechanism studies
Stereoisomer-specific GAD inhibition profile (D-erythro vs other isomers)
Confirm competitive reversibility and isomer identity in target tissue preparation
Antifolate polyglutamylation research
Chain-terminating activity of threo isomer in FPGS assay
Verify polyglutamylation product stability and threo configuration identity
PET tracer metabolic framework studies
Distinct enzyme substrate/inhibitor profile across GDH, AAT, ALT, glutamine synthetase
Confirm fluorinated metabolite formation and γ-elimination products in target cell models
Corynebacterium glutamicum exporter engineering
Toxic glutamate analog selection pressure for enhanced export variants
Validate exporter variant performance with 4-fluoroglutamate efflux assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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